3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1-[(4-fluorophenyl)amino]urea
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Overview
Description
3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1-[(4-fluorophenyl)amino]urea is a complex organic compound that features both pyridine and urea functional groups. This compound is notable for its incorporation of fluorine and chlorine atoms, which can significantly influence its chemical properties and potential applications. The presence of trifluoromethyl and fluorophenyl groups suggests that this compound may exhibit unique reactivity and stability characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1-[(4-fluorophenyl)amino]urea typically involves multiple steps, starting from readily available precursors. One common approach involves the nucleophilic substitution of a chlorinated pyridine derivative with an amine. The reaction conditions often require the use of a base, such as potassium carbonate, and a polar aprotic solvent, like dimethylformamide (DMF), to facilitate the substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and efficient heat transfer. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired product from any side products or unreacted starting materials.
Chemical Reactions Analysis
Types of Reactions
3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1-[(4-fluorophenyl)amino]urea can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom on the pyridine ring can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, potentially altering the oxidation state of the nitrogen atoms.
Substitution Reactions: The trifluoromethyl and fluorophenyl groups can be involved in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include bases like potassium carbonate or sodium hydride, oxidizing agents such as hydrogen peroxide, and reducing agents like lithium aluminum hydride. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups replacing the chlorine atom, while oxidation reactions could produce nitroso or nitro derivatives.
Scientific Research Applications
3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1-[(4-fluorophenyl)amino]urea has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antiviral, or anticancer properties.
Industry: Utilized in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1-[(4-fluorophenyl)amino]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The trifluoromethyl and fluorophenyl groups can enhance the compound’s binding affinity and selectivity, making it a potent inhibitor or modulator of its targets.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-5-(trifluoromethyl)pyridine: Shares the pyridine and trifluoromethyl groups but lacks the urea and fluorophenyl functionalities.
4-Fluorophenylurea: Contains the urea and fluorophenyl groups but lacks the pyridine and trifluoromethyl functionalities.
Uniqueness
3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1-[(4-fluorophenyl)amino]urea is unique due to its combination of multiple functional groups, which confer distinct chemical properties and potential applications. The presence of both pyridine and urea moieties, along with the trifluoromethyl and fluorophenyl groups, makes this compound particularly versatile in various chemical and biological contexts.
Properties
IUPAC Name |
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-(4-fluoroanilino)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClF4N4O/c14-10-5-7(13(16,17)18)6-19-11(10)20-12(23)22-21-9-3-1-8(15)2-4-9/h1-6,21H,(H2,19,20,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPKIGWANDUSDBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NNC(=O)NC2=C(C=C(C=N2)C(F)(F)F)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClF4N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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